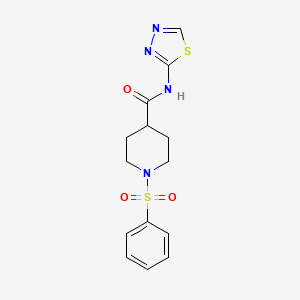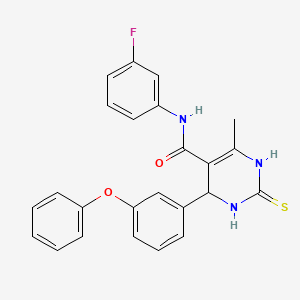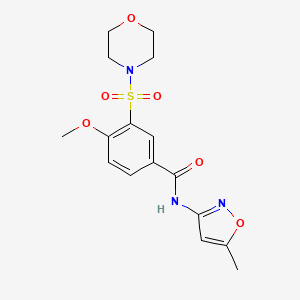
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a critical role in the regulation of gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can reduce the production of pro-inflammatory cytokines and inhibit the differentiation of Th17 cells. These effects are mediated by the inhibition of JMJD3 and the subsequent alteration of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide in laboratory experiments is its specificity for JMJD3. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of JMJD3 in various cellular processes. However, one limitation of using 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low potency compared to other histone demethylase inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent derivatives of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. This may improve its effectiveness in cancer treatment and inflammatory disorders. Another area of research is the identification of new targets of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide. This may lead to the discovery of new cellular processes that are regulated by JMJD3 and could be targeted for therapeutic intervention. Finally, the use of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide in combination with other therapies, such as immunotherapy, may further enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide involves multiple steps, including the reaction of 4-methoxybenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been optimized to improve the yield and purity of the compound, making it a viable option for laboratory research.
Scientific Research Applications
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in cancer treatment. Studies have shown that 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide has been investigated for its anti-inflammatory properties. Studies have shown that 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-(4-morpholinylsulfonyl)benzamide can reduce inflammation in various disease models, including rheumatoid arthritis and colitis. This compound has also been shown to inhibit the differentiation of Th17 cells, which play a critical role in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-11-9-15(18-25-11)17-16(20)12-3-4-13(23-2)14(10-12)26(21,22)19-5-7-24-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKFDZBMCRZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)
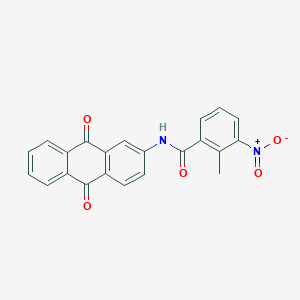
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)
![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)
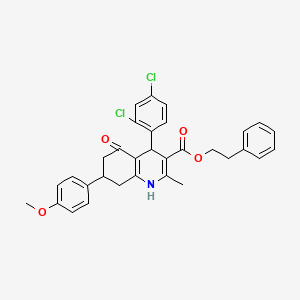
![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
